Cas no 2138821-87-9 (2-Butenenitrile, 4-(hexahydro-1H-azepin-1-yl)-2-methyl-)

2-Butenenitrile, 4-(hexahydro-1H-azepin-1-yl)-2-methyl- 化学的及び物理的性質
名前と識別子
-
- 2-Butenenitrile, 4-(hexahydro-1H-azepin-1-yl)-2-methyl-
-
- インチ: 1S/C11H18N2/c1-11(10-12)6-9-13-7-4-2-3-5-8-13/h6H,2-5,7-9H2,1H3
- InChIKey: BPKWSXKOTKHDLH-UHFFFAOYSA-N
- SMILES: C(#N)C(C)=CCN1CCCCCC1
2-Butenenitrile, 4-(hexahydro-1H-azepin-1-yl)-2-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-649037-5.0g |
(2Z)-4-(azepan-1-yl)-2-methylbut-2-enenitrile |
2138821-87-9 | 5g |
$2692.0 | 2023-05-24 | ||
Enamine | EN300-649037-0.05g |
(2Z)-4-(azepan-1-yl)-2-methylbut-2-enenitrile |
2138821-87-9 | 0.05g |
$780.0 | 2023-05-24 | ||
Enamine | EN300-649037-0.25g |
(2Z)-4-(azepan-1-yl)-2-methylbut-2-enenitrile |
2138821-87-9 | 0.25g |
$855.0 | 2023-05-24 | ||
Enamine | EN300-649037-10.0g |
(2Z)-4-(azepan-1-yl)-2-methylbut-2-enenitrile |
2138821-87-9 | 10g |
$3992.0 | 2023-05-24 | ||
Enamine | EN300-649037-0.1g |
(2Z)-4-(azepan-1-yl)-2-methylbut-2-enenitrile |
2138821-87-9 | 0.1g |
$817.0 | 2023-05-24 | ||
Enamine | EN300-649037-1.0g |
(2Z)-4-(azepan-1-yl)-2-methylbut-2-enenitrile |
2138821-87-9 | 1g |
$928.0 | 2023-05-24 | ||
Enamine | EN300-649037-0.5g |
(2Z)-4-(azepan-1-yl)-2-methylbut-2-enenitrile |
2138821-87-9 | 0.5g |
$891.0 | 2023-05-24 | ||
Enamine | EN300-649037-2.5g |
(2Z)-4-(azepan-1-yl)-2-methylbut-2-enenitrile |
2138821-87-9 | 2.5g |
$1819.0 | 2023-05-24 |
2-Butenenitrile, 4-(hexahydro-1H-azepin-1-yl)-2-methyl- 関連文献
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
2-Butenenitrile, 4-(hexahydro-1H-azepin-1-yl)-2-methyl-に関する追加情報
Introduction to 2-Butenenitrile, 4-(hexahydro-1H-azepin-1-yl)-2-methyl- (CAS No. 2138821-87-9)
2-Butenenitrile, 4-(hexahydro-1H-azepin-1-yl)-2-methyl-, identified by its Chemical Abstracts Service (CAS) number 2138821-87-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of azepine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a conjugated nitrile group and a hexahydroazepine ring system, make it a promising candidate for further investigation in drug discovery and development.
The chemical structure of 2-Butenenitrile, 4-(hexahydro-1H-azepin-1-yl)-2-methyl consists of an unsaturated aliphatic chain terminated by a nitrile functional group, linked to a six-membered azepine ring. The presence of the hexahydroazepine moiety introduces a significant degree of flexibility and chirality to the molecule, which can be exploited to modulate its pharmacokinetic and pharmacodynamic properties. This structural motif is particularly interesting because it resembles several bioactive scaffolds found in natural products and existing pharmaceuticals, suggesting that this compound may exhibit similar biological functions.
In recent years, there has been growing interest in the development of novel azepine derivatives as potential therapeutic agents. The azepine core is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets, including enzymes and receptors. For instance, azepine derivatives have been explored as inhibitors of protein-protein interactions, kinases, and other enzymes involved in disease pathways. The compound CAS No. 2138821-87-9 represents an innovative approach to leveraging the structural versatility of azepines for therapeutic purposes.
The conjugated nitrile group in 2-Butenenitrile, 4-(hexahydro-1H-azepin-1-yl)-2-methyl adds another layer of complexity to its potential biological activity. Nitriles are well-known for their role as bioisosteres in drug design, often serving as prodrugs or intermediates that can be metabolically converted into pharmacologically active species. The nitrile group can also participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity. This feature makes the compound a valuable tool for studying the relationship between structure and function in drug design.
One of the most compelling aspects of CAS No. 2138821-87-9 is its potential as a lead compound for further derivatization and optimization. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune the pharmacological properties of this molecule. For example, replacing the methyl group at the 2-position with other alkyl or aryl groups could alter the lipophilicity and metabolic stability of the compound. Similarly, exploring different stereochemistries at chiral centers within the hexahydroazepine ring could lead to novel enantiomers with distinct biological activities.
Recent advances in computational chemistry and molecular modeling have made it possible to predict the binding modes and interactions of small molecules with biological targets with high accuracy. These computational tools have been instrumental in guiding the design and synthesis of novel compounds like 2-Butenenitrile, 4-(hexahydro-1H-azepin-1-yl)-2-methyl. By leveraging these technologies, researchers can identify promising candidates for experimental validation much more efficiently than traditional trial-and-error approaches.
The synthesis of CAS No. 2138821-87-9 presents an interesting challenge due to its complex structure. However, modern synthetic methodologies have made significant strides in enabling the construction of intricate organic molecules with high yields and purity. Techniques such as transition-metal-catalyzed cross-coupling reactions, asymmetric hydrogenation, and palladium-catalyzed coupling reactions have all contributed to advancements in this area. These methods allow chemists to build complex scaffolds like hexahydroazepines efficiently while maintaining excellent regioselectivity and stereoselectivity.
In terms of biological evaluation, 2-butenenitrile derivatives have shown promise in various preclinical studies as potential treatments for neurological disorders, cancer, and inflammation-related diseases. The hexahydroazepine moiety is particularly noteworthy because it has been found to enhance blood-brain barrier penetration when incorporated into drug molecules designed for central nervous system (CNS) applications. This property is crucial for developing effective treatments for conditions such as Alzheimer's disease or Parkinson's disease.
The nitrile group also contributes to the pharmacological profile of this compound by serving as a metabolic handle that can be converted into carboxylic acids or amides under physiological conditions. These metabolites may exhibit different biological activities compared to their parent compounds but can still contribute to overall therapeutic efficacy through additive or synergistic effects.
As research continues to uncover new biological functions associated with azepine derivatives, compounds like CAS No. 2138821-87-9 are likely to play an increasingly important role in drug discovery programs worldwide. The combination of structural versatility and functional diversity makes this class of molecules particularly attractive for developing next-generation therapeutics that address unmet medical needs.
The future direction for research on 2-butenenitrile derivatives will likely focus on optimizing synthetic routes for scalability and cost-effectiveness while exploring novel applications through structure-based drug design approaches. Advances in biocatalysis and flow chemistry may also enable more sustainable production methods for these complex molecules.
2138821-87-9 (2-Butenenitrile, 4-(hexahydro-1H-azepin-1-yl)-2-methyl-) Related Products
- 851405-33-9(2-(4-ethoxyphenyl)-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide)
- 543730-63-8(Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride)
- 1187591-52-1((3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid)
- 229180-63-6(N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester)
- 105827-77-8(1H-Imidazol-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-,monohydrobromide)
- 213765-91-4(5-Cyclopropylmethoxy-2-fluoropyridine)
- 690631-99-3(5-(Hydroxymethyl)-2-(piperidin-1-yl)pyridine)
- 2228279-88-5(2-methyl-4-(1-methylcyclohexyl)butan-2-amine)
- 1804569-78-5(Ethyl 3-amino-4-cyano-5-(trifluoromethoxy)pyridine-2-carboxylate)
- 864923-47-7((2E)-3-(4-fluoro-3-nitrophenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile)




